molecular formula C23H16ClN5OS B2549792 N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 896797-74-3

N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2549792
CAS No.: 896797-74-3
M. Wt: 445.93
InChI Key: LHCIXAADFABWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline chemical class, a scaffold recognized for its diverse biological potential. This specific analog is engineered to act as a potent kinase inhibitor, with research indicating high affinity for MAPK1 (ERK2) and other key players in intracellular signaling cascades. Its molecular design incorporates a 2-phenyltriazoloquinazoline core, which is known to occupy the ATP-binding pocket of kinases, linked via a sulfanylacetamide bridge to a 3-chlorophenyl moiety, a substitution pattern often associated with enhanced binding affinity and metabolic stability. The primary research application of this compound is in the field of oncology, where it is utilized as a chemical probe to investigate the role of the RAS-RAF-MEK-ERK signaling pathway in cancer cell proliferation, survival, and resistance to therapy. By selectively inhibiting ERK phosphorylation and downstream signaling events, this molecule allows researchers to dissect the functional consequences of pathway suppression and evaluate its therapeutic potential in various in vitro and in vivo models. Furthermore, its unique structure makes it a valuable tool for studying structure-activity relationships (SAR) in medicinal chemistry campaigns aimed at developing next-generation kinase-targeted agents.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5OS/c24-16-9-6-10-17(13-16)25-20(30)14-31-23-26-19-12-5-4-11-18(19)22-27-21(28-29(22)23)15-7-2-1-3-8-15/h1-13H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCIXAADFABWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazoloquinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Selectivity

Key structural variations among analogs include substitutions on the quinazoline ring, the aryl/heteroaryl groups, and the acetamide side chain. These modifications critically influence adenosine receptor (A1, A2A, A2B, A3) selectivity and potency.

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Compound Name Quinazoline Substituents Aryl Group Acetamide Side Chain Key Pharmacological Properties
Target Compound None (2-phenyl) 3-chlorophenyl Sulfanyl linkage Potential A3 antagonist (inferred from structural similarity to MRS1220)
MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzene acetamide) 9-chloro, 2-furanyl Benzene Sulfanyl linkage Potent A3 antagonist (IC50 = 0.3 nM); prevents oligodendrocyte damage in ischemia
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide () 8,9-dimethoxy, 2-phenyl 3-chloro-4-methoxyphenyl Sulfanyl linkage Enhanced solubility due to methoxy groups; uncharacterized receptor selectivity
BA99850 () 8,9-dimethoxy, 2-phenyl 4-ethoxyphenyl Sulfanyl linkage Likely improved metabolic stability from ethoxy group; no reported activity data
K280-0557 () 2-[2-(3,5-dimethylpyrazol-4-yl)ethyl] 2-(trifluoromethyl)phenyl Sulfanyl linkage Trifluoromethyl group may enhance A2A/A3 selectivity; pyrazole adds steric bulk

Key Findings from Research

  • Receptor Binding : MRS1220's 9-chloro and 2-furanyl groups are critical for A3 selectivity, with a 100-fold higher affinity for A3 over A1/A2A receptors . The target compound lacks these substituents, suggesting possible differences in selectivity.
  • Functional Efficacy : In rodent models, MRS1220 (100 nM) blocked ischemia-induced neurotransmission failure . The target compound’s efficacy in similar models remains unverified but is hypothesized to be weaker due to structural differences.
  • Synthetic Accessibility : Derivatives with methoxy groups () require multi-step synthesis involving methoxylation, while trifluoromethyl analogs () demand specialized fluorination techniques .

Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy groups () may reduce cytochrome P450-mediated metabolism, while trifluoromethyl groups () enhance resistance to oxidation .

Biological Activity

N-(3-chlorophenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of N-substituted-2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones. This compound exhibits a unique combination of functional groups that suggest potential biological activity, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H16ClN5OS, with a molecular weight of approximately 445.93 g/mol. The structural features include:

  • Chlorophenyl Moiety : This group is known for its influence on the lipophilicity and biological activity of compounds.
  • Triazoloquinazoline Core : This structure is associated with various pharmacological activities including anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-cyanophenyl)-2-(quinazolin-4-ylsulfanyl)acetamideQuinazoline core with cyanophenylAnticancerIncorporation of a cyano group enhances reactivity
2-{(6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfanyl}acetamideTriazolopyridine coreAntimicrobialChlorine substituents increase lipophilicity
3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-oneTriazoloquinazoline structureAntitumorContains an amino group that may enhance solubility

Anticancer Activity

A study evaluating various synthesized compounds reported that several derivatives displayed moderate cytotoxic activity against multiple cancer cell lines including:

  • Hepatocellular Carcinoma (HePG-2)
  • Mammary Gland Breast Cancer (MCF-7)
  • Human Prostate Cancer (PC3)
  • Colorectal Carcinoma (HCT-116)

The results indicated that certain compounds exhibited significant inhibitory effects on cell proliferation. For instance:

  • Compound 9 demonstrated the highest anti-proliferative effect against HCT116 with an IC50 value of 17.35 µM.
  • Moderate activity was also observed against HePG2 with an IC50 value of 29.47 µM.

These findings suggest that this compound could be a promising candidate for further development in anticancer therapy .

While the specific biological mechanisms for this compound remain to be fully elucidated, it is hypothesized that its activity may involve interactions with specific enzymes or receptors. Similar compounds have been shown to inhibit key pathways in cancer cell proliferation and survival:

  • EGFR-TK Inhibition : Compounds in this class have demonstrated the ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cancer cell signaling.
  • Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.